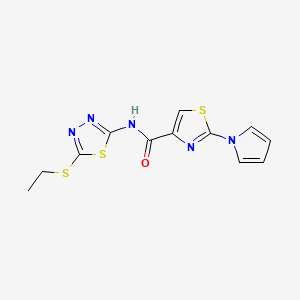

![molecular formula C7H12ClF2N B2521976 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride CAS No. 2138055-79-3](/img/structure/B2521976.png)

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

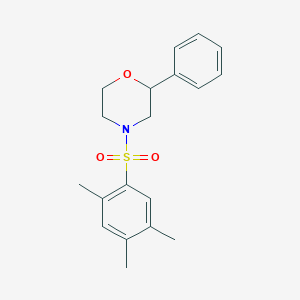

“2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the CAS Number: 2138055-79-3 . It has a molecular weight of 183.63 . The IUPAC name for this compound is (1R,5S)-2,2-difluoro-6-azabicyclo[3.2.1]octane hydrochloride .

Molecular Structure Analysis

The InChI code for “2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride” is 1S/C7H11F2N.ClH/c8-7(9)2-1-6-3-5(7)4-10-6;/h5-6,10H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis

“2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride” is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

The 2,2-Difluoro-6-azabicyclo[3.2.1]octane scaffold holds significant promise in drug discovery. Researchers have recognized it as a valuable synthetic intermediate for constructing complex molecules. Its unique structure, combining a six-membered nitrogen heterocycle fused to a cyclopentane ring, presents both challenges and opportunities. By leveraging this core, scientists can design novel compounds with potential therapeutic effects .

Total Synthesis of Target Molecules

The compound serves as a crucial building block in total synthesis. Its incorporation into synthetic pathways enables the creation of intricate organic molecules. Researchers have successfully employed this scaffold to access various natural products and bioactive compounds. By strategically manipulating its functional groups, they achieve diverse molecular architectures .

Photochemical Transformations

In recent years, interest has grown in utilizing 2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride for photochemical transformations. These reactions involve light-induced processes, leading to the formation of new bonds or rearrangements. Researchers explore its potential in sustainable and efficient synthetic methodologies, especially in the context of biomass-derived compounds .

Enantioselective Synthesis of Tropane Alkaloids

The related 8-azabicyclo[3.2.1]octane scaffold plays a central role in tropane alkaloids, which exhibit diverse biological activities. Scientists aim to construct this basic structure in a stereoselective manner. By developing enantioselective methods, they can access tropane alkaloids with specific chirality. The insights gained from studying related bicyclic systems, including our compound, contribute to this field .

Flow Chemistry and Continuous Processing

Researchers explore flow chemistry techniques to streamline synthetic processes. The unique reactivity of 2,2-Difluoro-6-azabicyclo[3.2.1]octane in continuous flow systems allows for efficient transformations. By integrating this scaffold into flow reactors, chemists achieve improved yields, reduced waste, and enhanced scalability .

Biomass Valorization and Sustainable Chemistry

As part of the broader effort toward sustainable chemistry, our compound enters the spotlight. Scientists investigate its potential for converting biomass-derived feedstocks into valuable products. Whether through catalytic reactions or innovative transformations, this scaffold contributes to greener and more resource-efficient chemical processes .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling, storage, and first aid measures .

Eigenschaften

IUPAC Name |

2,2-difluoro-6-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6-3-5(7)4-10-6;/h5-6,10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHHIQMHHORJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1NC2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)

![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)